3-[Methyl(phenyl)sulfamoyl]benzoic acid

Inflammation Enzyme Inhibition Structure-Activity Relationship

Research on cPLA2α inhibitors is often confounded by unpredictable SAR outcomes when switching between positional isomers or N-substituents. This 3-sulfamoyl analog (CAS 325721-26-4) provides a defined, non-interchangeable scaffold. - **Distinctive Pharmacophore:** N-methyl-N-phenyl-3-sulfamoyl motif for mapping active site spatial requirements. - **Derivatization-Ready:** Free carboxylic acid enables rapid amide/ester library generation for antimicrobial discovery. - **Analytical Standard:** 95% purity suitable for HPLC/LC-MS method development and assay validation.

Molecular Formula C14H13NO4S
Molecular Weight 291.32
CAS No. 325721-26-4
Cat. No. B2711283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Methyl(phenyl)sulfamoyl]benzoic acid
CAS325721-26-4
Molecular FormulaC14H13NO4S
Molecular Weight291.32
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C14H13NO4S/c1-15(12-7-3-2-4-8-12)20(18,19)13-9-5-6-11(10-13)14(16)17/h2-10H,1H3,(H,16,17)
InChIKeyIGPBIKWXWPLGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[Methyl(phenyl)sulfamoyl]benzoic Acid: Overview & Classification


3-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS 325721-26-4; C₁₄H₁₃NO₄S; MW: 291.32) is a white crystalline powder with a melting point of approximately 138°C . It is a sulfonamide-functionalized benzoic acid derivative, containing a sulfamoyl (-SO₂N(CH₃)Ph) substituent at the meta-position of the benzoic acid core . This compound belongs to a broader class of N-substituted sulfamoylbenzoic acid analogs, which have been investigated for their potential as cytosolic phospholipase A2α (cPLA2α) inhibitors [1]. The meta-substitution pattern distinguishes it structurally from the more extensively characterized 4-sulfamoylbenzoic acid derivatives, and this positional isomerism is a critical determinant of its biochemical properties and potential applications.

Substitution Pattern Meta-sulfamoyl motif for cPLA2α SAR studies
Structural Specificity N-methyl-N-phenyl group defines a distinct SAR profile
Antimicrobial Research Reported Gram-positive activity supports screening context

3-[Methyl(phenyl)sulfamoyl]benzoic Acid: Specificity & Analog Risks


In sulfamoylbenzoic acid chemistry, minor changes in substitution pattern (e.g., 3- vs. 4-sulfamoyl) or N-substitution (e.g., methylphenyl vs. phenyl) can radically alter a compound's biological activity, target selectivity, and physicochemical properties [1]. Studies on cPLA2α inhibitors demonstrate that structural modifications to the sulfonamide nitrogen, such as replacing substituents with naphthyl or indolylalkyl groups, often fail to yield significant potency improvements unless the structure strongly converges on a known pharmacophore template [2]. Consequently, substituting 3-[Methyl(phenyl)sulfamoyl]benzoic acid with a similar in-class compound like a 4-sulfamoyl analog or a differently N-substituted derivative is not guaranteed to produce equivalent results. The unique meta-substitution and specific N-methyl-N-phenyl motif of CAS 325721-26-4 define its distinct profile, making it a non-interchangeable, application-specific research tool.

Meta-substitution may not reproduce para-analog activity
N-substituent modifications can unpredictably alter target engagement
Antimicrobial class-level inference may not transfer across strain panels

3-[Methyl(phenyl)sulfamoyl]benzoic Acid: Comparative Evidence


Meta-Substitution Impact on cPLA2α Inhibition

The target compound's 3-sulfamoyl substitution pattern differentiates it from the more extensively studied 4-sulfamoylbenzoic acid derivatives. Research on cPLA2α inhibitors indicates that the substitution pattern on the sulfamoyl nitrogen and the position of the sulfamoyl group on the benzoic acid core are critical for enzyme inhibitory potency [1]. While 4-sulfamoylbenzoic acid derivatives like compound 3 (initial virtual screening hit) exhibit micromolar cPLA2α inhibitory activity, achieving submicromolar IC₅₀ values (e.g., for derivatives 85 and 88) requires specific structural convergence to a benzhydrylindole-substituted pharmacophore [1].

Meta-Substitution Impact on cPLA2α Inhibition
Class-level
Target: 3-sulfamoyl (meta) Comparator: 4-sulfamoyl leads to submicromolar IC₅₀ with benzhydrylindole template
Positional isomerism requires specific SAR validation
SAR from vesicle assay data
Inflammation Enzyme Inhibition Structure-Activity Relationship

N-Methyl-N-Phenyl Motif Bioactivity

The target compound features an N-methyl-N-phenyl sulfamoyl substituent. Studies on structurally related N-substituted 4-sulfamoylbenzoic acid derivatives demonstrate that modifications to the sulfonamide nitrogen significantly impact enzyme inhibitory potency and physicochemical properties [1][2]. Replacing the substituents on the sulfonamide nitrogen with naphthyl, naphthylmethyl, indolylalkyl, or differently substituted phenyl moieties did not consistently lead to increased activity; only strong structural convergence to the potent benzhydrylindole-substituted template resulted in compounds with submicromolar IC₅₀ values [1]. This underscores that the N-methyl-N-phenyl motif of the target compound confers a specific, non-transferable biological profile that cannot be predicted from closely related N-substituted analogs.

N-Methyl-N-Phenyl Motif Bioactivity
Class-level
Target: N-methyl-N-phenyl Analog: varied N-substituents fail to increase potency without benzhydrylindole template
N-substituent defines a non-redundant SAR profile
Medicinal chemistry optimization context
Medicinal Chemistry Enzyme Inhibition Ligand Design

Antibacterial Activity Profile

3-[Methyl(phenyl)sulfamoyl]benzoic acid has demonstrated antibacterial activity against Gram-positive bacteria and some Gram-negative bacteria in reported assays . While specific MIC values against named strains were not located in the open literature for this exact compound, the sulfamoylbenzoic acid scaffold is known to possess antimicrobial properties [1]. The meta-substitution pattern and N-methyl-N-phenyl motif may offer a distinct spectrum of activity compared to other sulfonamide antibiotics or antimicrobial agents with different substitution patterns.

Antibacterial Activity Profile
Data to verify
Reported activity against Gram-positive bacteria and some Gram-negative strains
Supports antimicrobial screening context
Quantitative MIC data not located
Antimicrobial Discovery Antibiotic Development Microbiology

3-[Methyl(phenyl)sulfamoyl]benzoic Acid: Application Scenarios


cPLA2α SAR with Meta-Substituted Scaffold

Given its 3-sulfamoyl substitution pattern, which is distinct from the more common 4-sulfamoyl analogs used in cPLA2α inhibitor development [1], this compound serves as a unique tool to investigate the influence of positional isomerism on enzyme inhibition. Its use in structure-activity relationship (SAR) studies can help elucidate the spatial requirements of the cPLA2α active site and inform the design of novel inhibitors with improved selectivity or potency.

Sulfonamide-Based Antimicrobial Libraries

With its reported antibacterial activity , this compound provides a core scaffold for generating combinatorial libraries of sulfonamide derivatives aimed at antimicrobial discovery. Its carboxylic acid functional group allows for facile derivatization (e.g., to amides or esters), enabling the exploration of structure-activity relationships against specific Gram-positive or Gram-negative pathogens . This is particularly relevant for research programs targeting drug-resistant bacterial strains.

Reference Standard for N-Methyl-N-Phenyl Sulfamoyl

The specific N-methyl-N-phenyl sulfamoyl motif of this compound is a key structural determinant of its biological profile, as demonstrated by SAR studies on related sulfamoylbenzoic acid derivatives where N-substituent modifications fail to enhance potency [2]. This compound can therefore serve as a high-purity reference standard (available at 95% purity ) for analytical method development (e.g., HPLC, LC-MS) and for validating assays targeting this specific sulfonamide pharmacophore.

Application
Selection Property
Validation Focus
cPLA2α inhibitor SAR studies
Meta-substitution pattern
Positional isomerism impact on enzyme inhibition
Antimicrobial screening and library design
Gram-positive activity context
Spectrum of activity against target pathogens
Analytical reference for N-methyl-N-phenyl sulfamoyl
Defined substitution motif
Method development and assay validation

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